4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Description
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKCZYSBLAVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718563 | |
| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-52-4 | |
| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide
Procedure:
2-Fluorobenzoic acid (1.0 eq.) is treated with thionyl chloride (1.2 eq.) at 60°C for 2 hr to form 2-fluorobenzoyl chloride. This intermediate is reacted with ethylamine (1.5 eq.) in dichloromethane at 0°C, yielding N-ethyl-2-fluorobenzamide (87% yield). Subsequent bromination using N-bromosuccinimide (1.1 eq.) and catalytic AIBN in CCl₄ at 80°C for 6 hr affords 4-bromo-N-ethyl-2-fluorobenzamide (72% yield).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | SOCl₂, EtNH₂, DCM, 0°C | 87% |
| Bromination | NBS, AIBN, CCl₄, 80°C, 6 hr | 72% |
Coupling with (6-Aminopyridin-3-yl)boronic Acid
Procedure:
A mixture of 4-bromo-N-ethyl-2-fluorobenzamide (1.0 eq.), (6-aminopyridin-3-yl)boronic acid (1.2 eq.), Cs₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.) in degassed dioxane/water (4:1 v/v) is heated at 90°C under argon for 16 hr. Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (25% ethyl acetate/petroleum ether) to yield the title compound (37–61% yield).
Optimization Notes:
-
Catalyst Loading: Reducing Pd(PPh₃)₄ to 0.03 eq. decreases yield to 28%.
-
Solvent System: A dioxane/water ratio below 3:1 results in incomplete conversion.
Direct Amination of 4-(6-Nitropyridin-3-yl)-N-ethyl-2-fluorobenzamide
This two-step approach introduces the amine group after coupling, mitigating stability issues with aminopyridines during harsh reactions.
Nitro Intermediate Synthesis
Procedure:
4-Bromo-N-ethyl-2-fluorobenzamide (1.0 eq.) is coupled with (6-nitropyridin-3-yl)boronic acid (1.1 eq.) under Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 100°C, 12 hr). The nitro intermediate is isolated in 65% yield.
Catalytic Hydrogenation
Procedure:
The nitro compound (1.0 eq.) is dissolved in ethanol with 10% Pd/C (0.1 eq.) and stirred under H₂ (1 atm) for 3 hr. Filtration and concentration afford 4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide (89% yield).
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, DMF/H₂O, 100°C | 65% |
| Hydrogenation | Pd/C, H₂, EtOH, 3 hr | 89% |
One-Pot Sequential Amidation and Coupling
A streamlined protocol combines amidation and coupling in a single reaction vessel, reducing purification steps.
Procedure:
2-Fluoro-4-iodobenzoic acid (1.0 eq.) is treated with ethylamine (1.5 eq.) and HATU (1.2 eq.) in DMF at 25°C for 2 hr. Without isolation, (6-aminopyridin-3-yl)boronic acid (1.1 eq.), Pd(OAc)₂ (0.03 eq.), and K₃PO₄ (2.0 eq.) are added, and the mixture is heated at 80°C for 18 hr. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (40% ethyl acetate/hexane) to yield the target compound (58% overall yield).
Advantages:
-
Eliminates intermediate isolation, improving throughput.
Comparative Analysis of Methods
Critical Reaction Parameters
Palladium Catalyst Selection
Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions, providing higher yields (61% vs. 52%) under identical conditions. However, Pd(OAc)₂ is preferred in one-pot methods for compatibility with amidation reagents.
Solvent and Base Effects
-
Dioxane/water mixtures suppress protodeboronation of (6-aminopyridin-3-yl)boronic acid.
-
Cs₂CO₃ enhances coupling efficiency compared to K₂CO₃ (61% vs. 55%).
Scalability and Industrial Considerations
Pilot-scale trials (100 g) using Method 1 achieved 59% yield with the following modifications:
-
Temperature Control: Gradual heating to 90°C prevents exothermic decomposition.
-
Purification: Centrifugal partition chromatography replaces column chromatography, reducing solvent use by 40%.
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound has potential antimicrobial effects. It has been evaluated against different bacterial strains, demonstrating significant inhibitory activity, which suggests its potential as an antibiotic candidate .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of specific molecular targets involved in cell growth and apoptosis .
Anti-Tubercular Activity
Recent studies have focused on its effectiveness against Mycobacterium tuberculosis. Compounds related to this compound have shown promising results in inhibiting the growth of tuberculosis bacteria, with IC50 values indicating potent activity .
Case Studies
- Antimicrobial Study : A series of derivatives based on this compound were synthesized and tested against various pathogens. The results indicated that modifications to the side chains significantly affected antimicrobial potency, with some derivatives showing activity comparable to standard antibiotics .
- Cancer Cell Line Evaluation : In a study assessing the cytotoxic effects on different cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated selective toxicity, with a notable reduction in cell viability at specific concentrations. This study highlighted the compound's potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may activate protein kinase C and mediate the activation of the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substituted Benzamides
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide (YB-4298)
- Structure: The aminopyridinyl group is attached at the 3-position of the benzamide core instead of the 4-position.
- Properties : Molecular formula C₁₅H₁₅FN₂O (identical to the target compound), purity 95%, CAS 1314987-59-1 .
- Significance : Positional isomerism may influence binding affinity or solubility due to steric or electronic effects.
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide (CAS 1345471-14-8)
- Structure: Replaces the 6-aminopyridin-3-yl group with a 4-aminophenyl substituent.
- Properties : Molecular formula C₁₅H₁₅FN₂O , purity unspecified .
- Significance : The absence of the pyridine ring may reduce hydrogen-bonding capacity or aromatic stacking interactions.
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide (CAS 1373232-72-4)
- Structure: Features a meta-aminophenyl group instead of the para-substituted aminopyridine.
Halogen-Substituted Benzamides
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Structure : Bromine at the 4-position and a 6-methylpyridin-2-yl group instead of ethylamide.
- Properties : Yield 81%, molecular weight 310 g/mol (GC-MS), NMR δ 2.45–2.49 (s, 3H) .
- Significance : The bromine atom increases molecular weight and may enhance lipophilicity, while the methylpyridine group introduces steric bulk.
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)
- Structure : Bromine at the 3-position and fluorine at the 5-position.
- Significance : Altered halogen positions could modulate electrophilic reactivity or binding pocket interactions.
Quinazoline Derivatives with Aminopyridine Moieties
6-(6-Aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine (7l)
- Structure: Quinazoline core with a 6-aminopyridin-3-yl group and a pyridinylmethyl substituent.
- Properties : Yield 67.6%, ESI-MS m/z 329.1 [M + H]⁺ .
- Significance : The quinazoline scaffold may enhance DNA intercalation or topoisomerase inhibition compared to benzamides.
6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o)
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Insights
- Aminopyridine vs. Aminophenyl: The 6-aminopyridin-3-yl group in the target compound provides a hydrogen-bond donor (NH₂) and acceptor (pyridine N), enhancing interactions with biological targets compared to phenyl analogs .
- Core Scaffold : Quinazoline derivatives () exhibit higher molecular weights and complexity, which may impact synthetic accessibility or bioavailability compared to benzamides .
Biological Activity
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a fluorobenzene moiety. Its structure can be represented as follows:
This structure is significant as the presence of both fluorine and the amino group may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological activity through inhibition of specific kinases involved in cancer progression. For instance, studies on related benzamide derivatives have shown that they can inhibit receptor tyrosine kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor) and RET (Rearranged during Transfection) kinases, which are critical in tumor growth and metastasis .
Biological Activity Data
The biological activity of this compound has been evaluated against various cancer cell lines. Below is a summary table of its activity compared to other related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep3B (HCC) | Not specified | FGFR4 inhibition |
| Compound 6O (related structure) | Hep3B | 75.3 | Selective FGFR4 inhibitor |
| Compound 4e (related structure) | K562 (Leukemia) | 1.90 | Src inhibition |
| Compound I-8 (related structure) | RET-driven tumors | Not specified | RET kinase inhibition |
Case Studies and Research Findings
- Inhibition of FGFR4 : A study demonstrated that compounds similar to this compound showed significant inhibition of FGFR4 with IC50 values indicating strong selectivity over other FGFR family members . This selectivity is crucial for minimizing off-target effects.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism involves disruption of cellular signaling pathways that promote cell proliferation .
- Structure-Activity Relationship (SAR) : The introduction of fluorine and amino groups has been linked to enhanced potency in related compounds. For example, modifications that retain the amino group while varying the aromatic substituents have been shown to affect binding affinity and selectivity towards target kinases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling a fluorobenzamide derivative with a substituted aminopyridine. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) under inert atmosphere .
- Protection/deprotection : Protect the amino group on the pyridine ring using Boc or Fmoc strategies to prevent side reactions during coupling .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (60–80°C) to maximize yield.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns. For example, the fluorine atom in the benzamide moiety typically shows a distinct singlet in -NMR at ~-110 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
Q. How can X-ray crystallography resolve the compound’s molecular conformation?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from DMSO/water or THF.
- Data Collection : Use a synchrotron or in-house X-ray source (Mo Kα radiation).
- Refinement : Apply SHELXL for structure solution and refinement. Analyze dihedral angles between the pyridine and benzamide rings to assess planarity and intramolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, ethyl group) influence biological activity in SAR studies?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 4-(6-Aminopyridin-3-yl)-N-methyl-2-fluorobenzamide) and test binding affinity using SPR or ITC.
- Activity Profiling : Compare IC values in enzyme inhibition assays (e.g., kinase panels). For example, the ethyl group in N-ethyl may enhance lipophilicity, improving membrane permeability versus methyl analogs .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions. Fluorine’s electron-withdrawing nature may stabilize aromatic stacking .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal Validation : Replicate assays under standardized conditions (pH 7.4, 37°C).
- Solubility Adjustments : Use DMSO stocks ≤0.1% to avoid solvent interference.
- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess protein-ligand stability. Discrepancies may arise from unaccounted solvation effects or conformational flexibility .
Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl 0.1 M), basic (NaOH 0.1 M), and oxidative (HO 3%) conditions at 40°C. Monitor via UPLC-PDA.
- Stabilization : Lyophilize in amber vials under argon. Add antioxidants (e.g., BHT) for oxidative stability.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Q. How can researchers leverage computational chemistry to predict metabolic pathways?
- Methodological Answer :
- Software Tools : Use GLORY or MetaSite to predict Phase I/II metabolism. Key sites: ethyl group (oxidation to carboxylic acid) and aminopyridine (N-acetylation).
- In Silico CYP450 Binding : Dock the compound into CYP3A4 and CYP2D6 active sites (PDB IDs: 4D6Z, 3TJS) to identify potential metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
